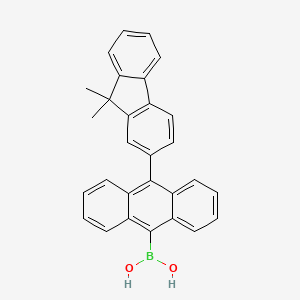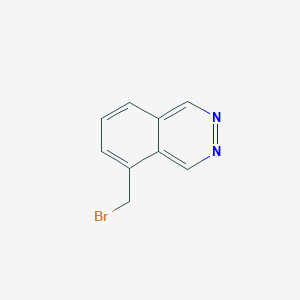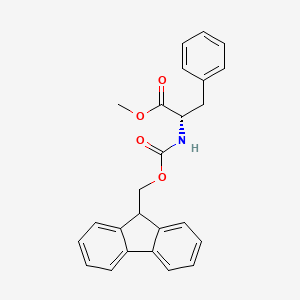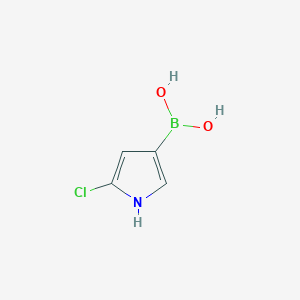
(5-Chloro-1H-pyrrol-3-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1H-pyrrol-3-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring substituted with a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1H-pyrrol-3-YL)boronic acid typically involves the borylation of a suitable pyrrole precursor. One common method is the palladium-catalyzed borylation of 5-chloropyrrole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1H-pyrrol-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate or sodium hydroxide.
Protodeboronation: Common reagents include acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or styrene derivatives, depending on the coupling partner.
Protodeboronation: The major product is the corresponding pyrrole derivative with the boronic acid group removed.
Scientific Research Applications
(5-Chloro-1H-pyrrol-3-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-1H-pyrrol-3-YL)boronic acid in various reactions involves the formation of boronate esters with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A widely used boronic acid in organic synthesis with similar reactivity but different structural features.
2-Chloropyridine-5-boronic Acid: Another boronic acid with a chlorine substituent, used in similar coupling reactions.
Uniqueness
(5-Chloro-1H-pyrrol-3-YL)boronic acid is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas.
Properties
Molecular Formula |
C4H5BClNO2 |
|---|---|
Molecular Weight |
145.35 g/mol |
IUPAC Name |
(5-chloro-1H-pyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C4H5BClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7-9H |
InChI Key |
LTBZXFGEIIOFDK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC(=C1)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


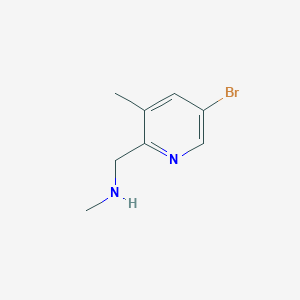
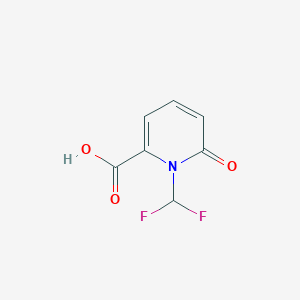
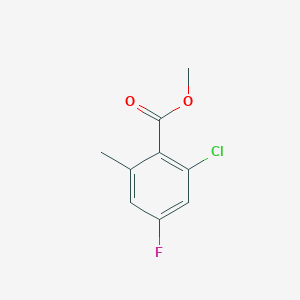
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
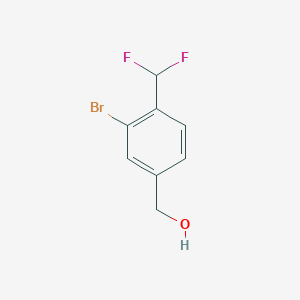
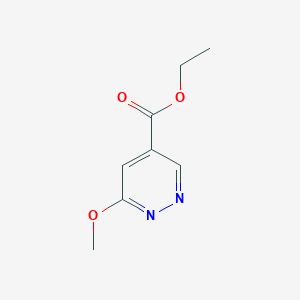

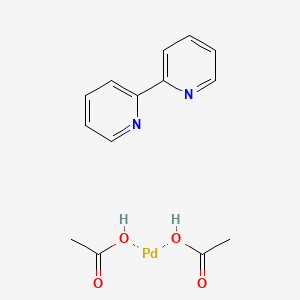
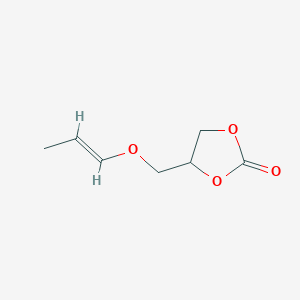
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
